![molecular formula C18H19ClN2O3S2 B2912727 1-(4-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1040715-40-9](/img/structure/B2912727.png)
1-(4-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
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Description
1-(4-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a useful research compound. Its molecular formula is C18H19ClN2O3S2 and its molecular weight is 410.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Precursor Use
The compound is involved in synthesis processes that serve as precursors to various heterocyclic structures. For instance, it is related to the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, which acts as a synthetic equivalent for further alkylation and sulfone extrusion reactions under heating conditions. This precursor is pivotal for generating synthetic equivalents of 2,3-dihydro-2,3-dimethylenethiophene, indicating its utility in creating complex heterocyclic compounds with potential applications in material science and organic synthesis (Chou & Tsai, 1991).
Heterocyclic Fused Compounds Creation
It also plays a role in the development of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, which are precursors to heterocyclic o-quinodimethanes. These compounds are utilized in reactions that lead to the creation of pyrazole fused sulfones through heating, showcasing the compound’s significance in synthesizing fused heterocycles for advanced chemical applications (Chaloner et al., 1992).
Electrophilic Substitution Reactions
Furthermore, the structure is relevant in studies exploring electrophilic substitution reactions, particularly in synthesizing thiophene derivatives that exhibit varied electronic and photonic properties. This aligns with research into thin film properties of related compounds, highlighting its potential in the development of materials with specific optical and electronic functionalities (Zeyada et al., 2016).
Optical and Electronic Material Research
The compound's derivatives have been explored for their structural and optical properties, contributing to the development of new materials for photovoltaic applications. Research into bridged bithiophene-based conjugated polymers illustrates the compound's role in enhancing acceptor strength and optimizing ternary blends for improved solar energy conversion (Chen et al., 2010).
properties
IUPAC Name |
4-(4-chlorophenyl)-6,6-dioxo-1-(2-thiophen-2-ylethyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S2/c19-13-3-5-14(6-4-13)21-17-12-26(23,24)11-16(17)20(10-18(21)22)8-7-15-2-1-9-25-15/h1-6,9,16-17H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDJAHTUEYGCPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)CN2CCC3=CC=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide |
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